molecular formula C25H16O3 B295960 1,2-dihydroxy-3,4-diphenyl-9H-fluoren-9-one

1,2-dihydroxy-3,4-diphenyl-9H-fluoren-9-one

Cat. No.: B295960
M. Wt: 364.4 g/mol
InChI Key: WTKNANZTIYDLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dihydroxy-3,4-diphenyl-9H-fluoren-9-one, also known as flavone, is a naturally occurring compound found in plants. Flavone has been studied extensively for its potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer effects. In

Mechanism of Action

The mechanism of action of 1,2-dihydroxy-3,4-diphenyl-9H-fluoren-9-one is not fully understood, but it is believed to work through several pathways. Flavone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Flavone also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
Flavone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. Flavone has also been shown to protect against oxidative stress in cells and animal models. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1,2-dihydroxy-3,4-diphenyl-9H-fluoren-9-one in lab experiments is that it is a naturally occurring compound found in plants, making it readily available for research. Flavone is also relatively stable and easy to synthesize. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in high purity, which can affect the reproducibility of results.

Future Directions

There are many potential future directions for 1,2-dihydroxy-3,4-diphenyl-9H-fluoren-9-one research. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is the use of this compound as a chemopreventive agent for cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a naturally occurring compound with potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer effects. Flavone can be synthesized through a variety of methods and has been extensively studied for its biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for this compound research.

Synthesis Methods

Flavone can be synthesized through a variety of methods, including the Perkin reaction, Friedel-Crafts acylation, and the Pechmann condensation. The most commonly used method is the Perkin reaction, which involves the condensation of salicylaldehyde and benzoyl chloride in the presence of sodium hydroxide. This method yields a high purity product and is relatively simple to perform.

Scientific Research Applications

Flavone has been extensively studied for its potential medicinal properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Flavone also has antioxidant properties, which can help protect against oxidative stress and cellular damage. In addition, 1,2-dihydroxy-3,4-diphenyl-9H-fluoren-9-one has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.

Properties

Molecular Formula

C25H16O3

Molecular Weight

364.4 g/mol

IUPAC Name

1,2-dihydroxy-3,4-diphenylfluoren-9-one

InChI

InChI=1S/C25H16O3/c26-23-18-14-8-7-13-17(18)21-19(15-9-3-1-4-10-15)20(16-11-5-2-6-12-16)24(27)25(28)22(21)23/h1-14,27-28H

InChI Key

WTKNANZTIYDLDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C3=C(C(=C2C5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C3=C2C4=CC=CC=C4C3=O)O)O)C5=CC=CC=C5

Origin of Product

United States

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